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Compound of Interest

Compound Name: Durohydroquinone

Cat. No.: B1221918 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Durohydroquinone, also known as tetramethylhydroquinone, is a fascinating aromatic organic

compound with significant potential in various research and development sectors. This

technical guide provides a comprehensive overview of its fundamental properties, including its

CAS number and molecular weight. Furthermore, it details a robust experimental protocol for its

synthesis, starting from durene, and outlines methodologies for assessing its antioxidant

capacity. This document also explores the compound's known biological interactions,

particularly its effects on mitochondrial function, and discusses its potential involvement in

cellular signaling pathways, drawing parallels with other well-studied hydroquinones. The

information is presented to be a valuable resource for professionals in chemistry and

pharmacology.

Core Properties of Durohydroquinone
Durohydroquinone is a derivative of hydroquinone with four methyl groups substituting the

hydrogen atoms on the benzene ring. This substitution significantly influences its chemical and

physical properties.
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Property Value Citation(s)

CAS Number 527-18-4 [1][2]

Molecular Formula C₁₀H₁₄O₂ [1][2]

Molecular Weight 166.22 g/mol [1][3]

IUPAC Name
2,3,5,6-tetramethylbenzene-

1,4-diol
[1]

Synonyms
Tetramethylhydroquinone,

Duroquinol
[1][4]

Synthesis of Durohydroquinone
The synthesis of durohydroquinone can be achieved through a multi-step process starting

from durene. The overall workflow involves the nitration of durene, followed by reduction of the

nitro groups, and subsequent oxidation to duroquinone, which is then reduced to the final

product, durohydroquinone.

Experimental Protocol
Step 1: Synthesis of Dinitrodurene[5]

Reaction Setup: In an 800-cc beaker equipped with a mechanical stirrer and a thermometer,

add 75 cc of concentrated sulfuric acid.

Addition of Durene: Prepare a solution of 13.4 g (0.1 mole) of durene in 100 cc of chloroform

and add it to the sulfuric acid.

Nitration: Cool the mixture to 10°C in an ice-salt bath. Add 16 g (10.7 cc) of fuming nitric acid

(sp. gr. 1.5) dropwise while stirring vigorously. Maintain the temperature below 50°C during

the addition, which should take approximately fifteen minutes.

Work-up: Once the addition is complete, immediately pour the mixture into a separatory

funnel. Remove and discard the lower sulfuric acid layer.
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Neutralization and Washing: Run the upper chloroform layer into 500 cc of 10% sodium

carbonate solution. For multiple batches, combine the chloroform solutions and wash twice

with 2.5% sodium carbonate solution.

Drying and Crystallization: Dry the chloroform solution overnight with 30 g of anhydrous

calcium chloride. Filter the solution and distill off the chloroform until crystals of dinitrodurene

begin to form.

Recrystallization: Add four times the volume of hot 95% ethyl alcohol (approximately 500 cc)

and cool the mixture to 10°C.

Isolation: Filter the solid product and wash it twice with 50 cc of cold (10°C) 95% ethyl

alcohol. The expected yield is 82.5–84 g (92–94%) with a melting point of 207–208°C.

Step 2: Reduction of Dinitrodurene to Diaminodurene Tin Compound[5]

Reaction Setup: In a 12-L flask, dissolve 90 g of dinitrodurene in 1 L of glacial acetic acid and

bring it to a boil.

Reducing Agent Preparation: In a separate flask, dissolve 700 g of stannous chloride in 800

cc of concentrated hydrochloric acid and heat to boiling.

Reduction: Carefully pour the hot stannous chloride solution into the boiling dinitrodurene

solution over approximately ten minutes. The reaction is typically complete within fifteen

minutes.

Crystallization: As the solution cools, the stannic chloride compound of the diamine will

crystallize.

Step 3: Oxidation to Duroquinone[5]

Reaction: Create a suspension of 100 g of the tin compound from the previous step in a

solution of 300 g of ferric chloride crystals dissolved in a mixture of 150 cc of water and 20 cc

of concentrated hydrochloric acid.

Incubation: Let the suspension stand overnight at approximately 30°C.
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Filtration and Purification: Filter the mixture. Dissolve the resulting product in 150 cc of hot

95% ethyl alcohol.

Crystallization: Filter the hot solution and allow it to stand overnight at 30°C to crystallize.

The expected yield of duroquinone is 40 g (90%), with a melting point of 109–110°C.

Step 4: Reduction of Duroquinone to Durohydroquinone

Note: While a specific detailed protocol for this final reduction step is not provided in the search

results, a general method for reducing quinones to hydroquinones using a mild reducing agent

like sodium dithionite or catalytic hydrogenation is a standard organic chemistry procedure.

Reaction Setup: Dissolve the synthesized duroquinone in a suitable solvent such as ethanol

or diethyl ether in a round-bottom flask.

Reduction: While stirring, add a solution of a reducing agent (e.g., sodium dithionite in water)

portion-wise until the characteristic color of the quinone disappears.

Work-up: Extract the product into an organic solvent, wash with water and brine, and dry

over an anhydrous salt like sodium sulfate.

Purification: Remove the solvent under reduced pressure and recrystallize the crude product

from a suitable solvent to obtain pure durohydroquinone.

Synthesis Workflow Diagram

Durene Nitration
(HNO₃, H₂SO₄) Dinitrodurene Reduction

(SnCl₂, HCl)
Diaminodurene
Tin Compound

Oxidation
(FeCl₃, HCl) Duroquinone Reduction

(e.g., Na₂S₂O₄) Durohydroquinone

Click to download full resolution via product page

Synthesis of Durohydroquinone from Durene.

Biological Activity and Experimental Protocols
Hydroquinones, as a class of compounds, are known for their biological activities, particularly

as antioxidants. While specific studies on durohydroquinone are limited, its structural
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similarity to other well-researched hydroquinones suggests it may possess similar properties.

Antioxidant Activity
The antioxidant potential of durohydroquinone can be evaluated using standard in vitro

assays.

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable

DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its

absorbance at approximately 517 nm.

Experimental Protocol:

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. For the assay,

dilute the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.

Sample Preparation: Prepare a stock solution of durohydroquinone in a suitable solvent

(e.g., methanol or DMSO) and make serial dilutions to various concentrations.

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the durohydroquinone
solution with the DPPH working solution.

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g.,

30 minutes).

Measurement: Measure the absorbance of the solution at 517 nm using a

spectrophotometer.

Calculation: The percentage of radical scavenging activity is calculated using the formula: %

Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of

the DPPH solution without the sample, and A_sample is the absorbance of the reaction

mixture.

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging

Assay
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This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical

cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the

decrease in absorbance at approximately 734 nm.

Experimental Protocol:

Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water.

Mix equal volumes of the two solutions and allow them to react in the dark at room

temperature for 12-16 hours to generate the ABTS•+ radical cation.

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable

buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

Sample Preparation: Prepare serial dilutions of durohydroquinone in a suitable solvent.

Reaction: Add a specific volume of the durohydroquinone solution to the ABTS•+ working

solution.

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

Measurement: Measure the absorbance at 734 nm.

Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Effects on Mitochondrial Function
Research has shown that duroquinone, the oxidized form of durohydroquinone, can interact

with the mitochondrial electron transport chain. Specifically, duroquinone can be reduced to

durohydroquinone by cytosolic enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)[6].

The resulting durohydroquinone can then be re-oxidized by mitochondrial complex III[6]. This

process can bypass complexes I and II, which is significant in certain pathological conditions

where these complexes are inhibited. For instance, in hyperoxia-exposed lungs, duroquinone

was able to reverse the depolarization of the mitochondrial membrane potential caused by the

inhibition of complex I, thereby restoring mitochondrial respiration[6].

Experimental Protocol: Assessment of Mitochondrial Membrane Potential
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Cell/Tissue Preparation: Isolate mitochondria or use whole cells/perfused organs as the

experimental model.

Fluorescent Dye Loading: Incubate the preparation with a fluorescent dye sensitive to

mitochondrial membrane potential, such as Rhodamine 123 or TMRE.

Induction of Mitochondrial Dysfunction: Introduce an inhibitor of the electron transport chain

(e.g., rotenone for complex I) to induce depolarization of the mitochondrial membrane, which

is observed as a change in fluorescence.

Treatment with Duroquinone: Add duroquinone to the system and monitor the fluorescence

signal over time. A restoration of the signal towards the baseline indicates a repolarization of

the mitochondrial membrane.

Data Analysis: Quantify the changes in fluorescence intensity to assess the effect of

duroquinone on mitochondrial membrane potential.

Potential Involvement in Signaling Pathways
While direct studies on durohydroquinone's role in specific signaling pathways are scarce, the

activities of other hydroquinones provide a basis for postulation. Many phenolic compounds,

including hydroquinones, are known to modulate cellular signaling pathways, particularly those

related to oxidative stress and inflammation.

The Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates

the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions,

Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or

electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds

to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Hydroquinone has been shown to induce cell cycle arrest through the Nrf2 signaling

pathway[7]. It is plausible that durohydroquinone, as a substituted hydroquinone, could also

act as an activator of the Nrf2 pathway.
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Potential Mechanism of Nrf2 Activation by
Durohydroquinone
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Postulated Nrf2 pathway activation by Durohydroquinone.

Conclusion
Durohydroquinone is a compound of significant interest due to its potential antioxidant

properties and its ability to modulate mitochondrial function. This technical guide has provided

essential information on its core properties, a detailed protocol for its synthesis, and

methodologies for evaluating its biological activity. While further research is needed to fully

elucidate its specific roles in cellular signaling pathways, the information presented here serves

as a solid foundation for researchers and drug development professionals exploring the

therapeutic and industrial applications of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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